

urea phosphate CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Urea phosphate*

Cat. No.: *B3432535*

[Get Quote](#)

An In-Depth Technical Guide to **Urea Phosphate**

This guide provides a comprehensive overview of **urea phosphate** (UP), focusing on its chemical identifiers, physicochemical properties, synthesis, and analytical methodologies. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed technical information on this compound.

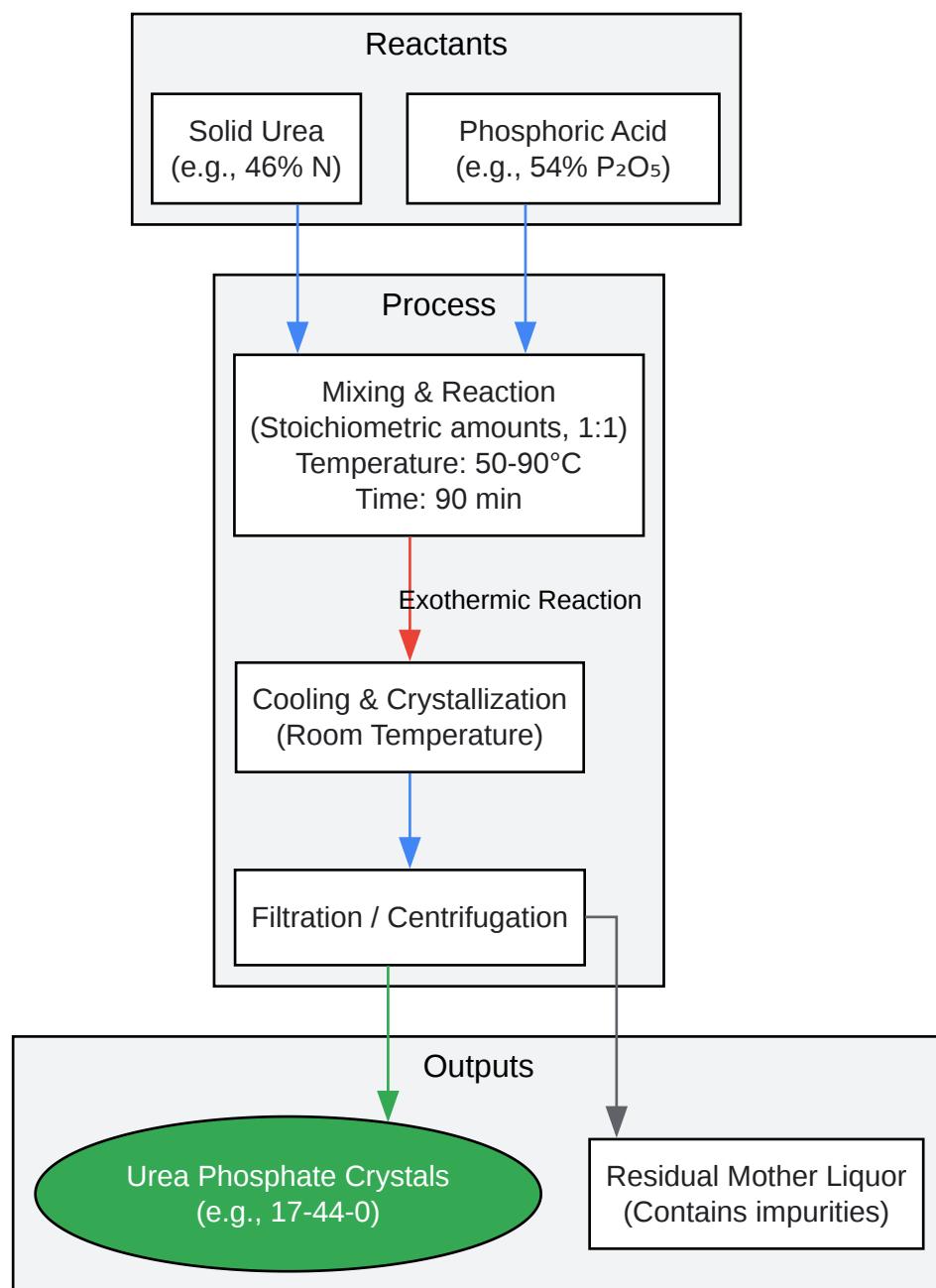
Chemical Identifiers and Properties

Urea phosphate is a crystalline solid formed from a 1:1 molar reaction of urea and phosphoric acid.^{[1][2]} It serves as a versatile compound with applications ranging from agriculture to industrial processes.

Identifiers

The compound is registered under several identifiers across various chemical databases.

Identifier	Value	Citation
CAS Number	4861-19-2; 4401-74-5	[1] [3] [4] [5]
EC Number	225-464-3	[1] [5]
PubChem CID	20994	[1]
UNII	TJR09610O7	[1]
InChI	InChI=1S/CH4N2O.H3O4P/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4); (H3,1,2,3,4)	[1] [6]
Canonical SMILES	C(=O)(N)N.OOP(=O)(O)O	[1] [6]
Synonyms	Urea phosphate salt, Carbamide phosphate, Urea orthophosphate	[3] [5] [6]


Physicochemical Properties

Urea phosphate's physical and chemical characteristics make it suitable for a variety of applications. It is known for its high solubility and acidic nature in aqueous solutions.[\[2\]](#)[\[3\]](#)

Property	Value	Citation
Molecular Formula	$\text{CH}_7\text{N}_2\text{O}_5\text{P}$ or $\text{CO}(\text{NH}_2)_2 \cdot \text{H}_3\text{PO}_4$	[1] [2] [7]
Molar Mass	$158.05 \text{ g}\cdot\text{mol}^{-1}$	[1] [2] [5]
Appearance	White, odorless, colorless transparent prismatic crystal	[2] [3] [8]
Melting Point	$116\text{--}118 \text{ }^{\circ}\text{C}$ (decomposes)	[2] [5]
Density	$1.74\text{--}1.768 \text{ g}/\text{cm}^3$	[3] [7]
Solubility in Water	$\sim 960 \text{ g/L}$ at $20 \text{ }^{\circ}\text{C}$	[2]
pH (1% aqueous solution)	1.89	[3]
NPK Formula	17-44-0	[1] [2] [8]

Synthesis of Urea Phosphate

The industrial production of **urea phosphate** involves the exothermic reaction between urea and phosphoric acid.[\[9\]](#)[\[10\]](#) Various methods exist, often utilizing different grades of phosphoric acid, including untreated wet-process phosphoric acid.[\[9\]](#)[\[11\]](#)[\[12\]](#) The general workflow involves reaction, crystallization, and recovery.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **urea phosphate**.

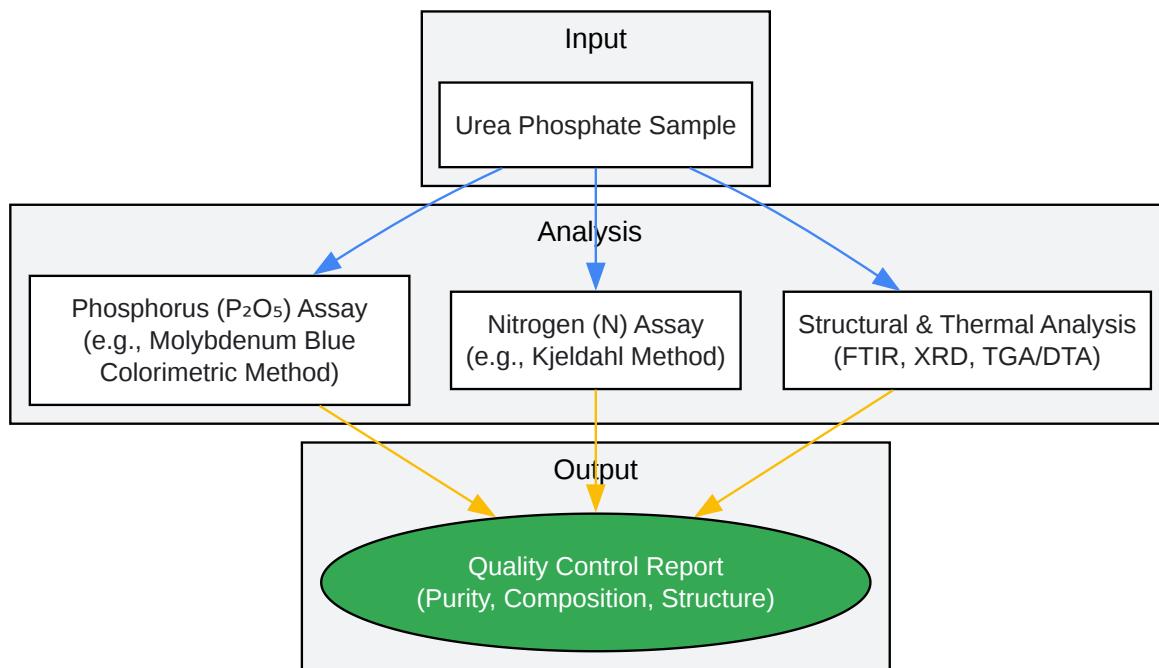
Experimental Protocol: Synthesis from Wet-Process Phosphoric Acid

This protocol is based on a method for producing high-purity crystalline **urea phosphate** from untreated industrial phosphoric acid.[9][11]

Materials and Equipment:

- Solid urea (granular, 46% N)[9]
- Untreated wet-process phosphoric acid (52-54% P₂O₅)[9]
- Reaction vessel with stirring mechanism (e.g., magnetic stirrer) and heating capability
- Buchner funnel and filter paper
- Desiccator
- Beakers and graduated cylinders

Procedure:


- Reactant Preparation: Stoichiometric amounts of phosphoric acid and urea (1:1 molar ratio) are prepared.[11]
- Reaction: The solid urea is mixed with the phosphoric acid in the reaction vessel under constant stirring (e.g., 150 rpm).[9]
- Heating: The mixture is heated to accelerate the reaction, as the dissolution of urea can be slow. Optimal conditions have been identified as 50°C for a duration of 90 minutes.[9][11] The reaction is exothermic, so temperature control may be required.[9]
- Crystallization: After the reaction is complete, the mixture is cooled to room temperature to allow for the precipitation of **urea phosphate** crystals.[9]
- Recovery: The formed crystals are separated from the residual liquor by filtration through a Buchner funnel.[11] The majority of impurities from the wet-process acid remain in the liquid phase.[9]
- Drying: The recovered crystals are dried in a desiccator at ambient temperature until a constant weight is achieved.[11]

Safety Precautions:

- The reaction should be performed in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, as both phosphoric acid and **urea phosphate** are corrosive.[2][4]

Analytical Methodologies

The quality and purity of synthesized **urea phosphate** are assessed through various analytical techniques. These include methods to determine the concentration of the primary nutrients (nitrogen and phosphorus) and structural characterization.[10][13]

[Click to download full resolution via product page](#)

Caption: Analytical workflow for **urea phosphate** quality control.

Experimental Protocol: Determination of Phosphate

This protocol describes the spectrophotometric determination of phosphate using the molybdenum blue method.[14]

Materials and Equipment:

- UV-Vis Spectrophotometer
- Ammonium molybdate solution
- Ascorbic acid solution (for reduction)
- Sulfuric acid
- Standard phosphate solution (e.g., from KH_2PO_4)
- Volumetric flasks and pipettes

Procedure:

- Sample Preparation: Accurately weigh a sample of **urea phosphate** and dissolve it in deionized water to a known volume in a volumetric flask.
- Standard Curve: Prepare a series of standard phosphate solutions of known concentrations.
- Color Development: a. To an aliquot of each standard and the sample solution, add ammonium molybdate solution in an acidic medium. b. Add ascorbic acid solution to reduce the resulting phosphomolybdate complex to the intensely colored molybdenum blue complex.
- Measurement: Allow the color to develop fully. Measure the absorbance of each solution at approximately 710 nm using the spectrophotometer.[14]
- Quantification: Plot the absorbance of the standards versus their concentrations to create a standard curve. Use the absorbance of the sample to determine its phosphate concentration from the curve.

Experimental Protocol: Determination of Urea Nitrogen

This protocol uses urease to liberate ammonia from urea, which is then quantified via distillation and titration.[15]

Materials and Equipment:

- Kjeldahl digestion and distillation unit
- 800 mL Kjeldahl flasks
- 500 mL Erlenmeyer flasks
- Analytical balance
- Urease powder
- Phosphate buffer solution (KH_2PO_4 and K_2HPO_4)[15]
- Magnesium oxide (MgO)
- 2% Boric acid solution with indicator
- Standardized sulfuric acid (e.g., 0.5 N)

Procedure:

- Sample Preparation: Weigh 1-2 g of the **urea phosphate** sample into an 800 mL Kjeldahl flask.[15]
- Enzymatic Reaction: Add 0.25 g of urease and 10 mL of phosphate buffer to the flask. Add approximately 250-300 mL of water, stopper the flask, swirl to mix, and let it stand for 2 hours at room temperature to allow the urease to convert urea to ammonia.[15]
- Distillation Setup: Place a 500 mL Erlenmeyer flask containing 100 mL of 2% boric acid solution under the condenser of the Kjeldahl unit, ensuring the delivery tube is submerged in the acid.
- Liberation and Distillation: Add ≥ 2 g of MgO to the Kjeldahl flask to make the solution alkaline, which liberates the ammonia. Immediately connect the flask to the distillation unit.

Distill approximately 100 mL of condensate into the boric acid solution.[15]

- Titration: Titrate the ammonium borate formed in the receiving flask with standardized sulfuric acid to the endpoint (indicated by a color change, typically red).[15]
- Calculation: The amount of urea nitrogen is calculated from the volume of sulfuric acid used. A separate analysis for ammoniacal nitrogen is needed, and that value is subtracted from the total to find the urea nitrogen content.[15]

Applications in Research and Industry

Urea phosphate is primarily used as a high-concentration nitrogen and phosphorus fertilizer.[3][8] Its acidic nature makes it particularly effective in improving nutrient availability in alkaline soils by lowering the pH in the root zone.[3][16]

- Agriculture and Horticulture: It provides essential nutrients for root development, flowering, and overall plant growth.[8][17] It is highly water-soluble, making it suitable for fertigation and foliar applications without clogging irrigation systems.[2][8]
- Flame Retardant: The compound has fire-retardant properties. When heated, it releases ammonia, which dilutes flammable gases and inhibits combustion.[2][8]
- Industrial Applications: It is used in metal surface treatment, electroplating, and as a cleaning and descaling agent.[7][8] It can act as a corrosion inhibitor, pH regulator, and buffering agent in various industrial processes.[8]
- Animal Feed: It serves as a feed additive for ruminants, providing both non-protein nitrogen and phosphorus.[3]

Safety and Handling

Urea phosphate is classified as a corrosive substance and requires careful handling.

GHS Hazard Information

Hazard Class	Category	Pictogram	Signal Word	Hazard Statement	Citation
Skin Corrosion/Irritation	1	GHS05: Corrosive	Danger	H314: Causes severe skin burns and eye damage	[1] [4] [18]
Serious Eye Damage/Eye Irritation	1	GHS05: Corrosive	Danger	H318: Causes serious eye damage	[18]

Handling and Storage

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling the substance.[\[18\]](#)
- Handling: Avoid breathing dust. Use in a well-ventilated area.[\[18\]](#)
- Storage: Store in a dry, well-ventilated place. Use approved packaging. Keep away from incompatible materials.
- First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[\[4\]](#)[\[18\]](#)
- First Aid (IF ON SKIN): Take off immediately all contaminated clothing. Rinse skin with water or shower.[\[4\]](#)[\[18\]](#)
- Spills: Use appropriate containers to avoid environmental contamination. Keep away from drains and surface water.[\[18\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Urea phosphate - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chematephosphates.com [chematephosphates.com]
- 4. valudor.com [valudor.com]
- 5. Urea phosphate | 4861-19-2 - BuyersGuideChem [buyersguidechem.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. What is Urea Phosphate UP - Properties & Specifications [china-phosphate.com]
- 8. kelewell.de [kelewell.de]
- 9. revues.imist.ma [revues.imist.ma]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cdfa.ca.gov [cdfa.ca.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Advantages of Urea Phosphate for Optimal Plant Growth [hhfertilizer.com]
- 18. chemos.de [chemos.de]
- To cite this document: BenchChem. [urea phosphate CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3432535#urea-phosphate-cas-number-and-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com